1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine
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Overview
Description
1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a methoxypropyl group, dimethyl groups, and a phenylsulfonyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethyl-1H-pyrrole-2-carboxylic acid with 3-methoxypropylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This intermediate is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropyl or phenylsulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrrole derivatives with different functional groups.
Scientific Research Applications
1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the phenylsulfonyl group can enhance its binding affinity and specificity towards certain targets, while the methoxypropyl and dimethyl groups can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine: Lacks the phenylsulfonyl group, which may result in different biological activities and chemical reactivity.
4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine: Lacks the methoxypropyl group, which can affect its solubility and interaction with molecular targets.
1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrole: Lacks both the phenylsulfonyl and amine groups, leading to different chemical and biological properties.
Uniqueness
1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the phenylsulfonyl group distinguishes it from other pyrrole derivatives and contributes to its unique properties and applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-13(2)18(10-7-11-21-3)16(17)15(12)22(19,20)14-8-5-4-6-9-14/h4-6,8-9H,7,10-11,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRNWUVEIPKBPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CCCOC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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